2-Bromo-1,3,5-tris(trifluoromethyl)benzene
Overview
Description
2-Bromo-1,3,5-tris(trifluoromethyl)benzene is a chemical compound with the molecular formula C9H2BrF9 and a molecular weight of 361.002 g/mol . It is characterized by the presence of a bromine atom and three trifluoromethyl groups attached to a benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
The synthesis of 2-Bromo-1,3,5-tris(trifluoromethyl)benzene typically involves the bromination of 1,3,5-tris(trifluoromethyl)benzene. One common method includes the use of N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media . This reaction selectively introduces a bromine atom to the benzene ring, resulting in the formation of the desired compound. Industrial production methods may involve similar bromination reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
2-Bromo-1,3,5-tris(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and organoboron reagents.
Reduction Reactions: The compound can be reduced under specific conditions to form different products.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-1,3,5-tris(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including those with complex structures.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Medicine: It may serve as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Bromo-1,3,5-tris(trifluoromethyl)benzene involves its ability to participate in various chemical reactions due to the presence of the bromine atom and trifluoromethyl groups. These functional groups influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
2-Bromo-1,3,5-tris(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-3,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups and one bromine atom, making it less substituted compared to this compound.
2-Bromo-1,3-diisopropyl-5-(trifluoromethyl)benzene: This compound has different substituents on the benzene ring, leading to variations in its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-bromo-1,3,5-tris(trifluoromethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2BrF9/c10-6-4(8(14,15)16)1-3(7(11,12)13)2-5(6)9(17,18)19/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOPASKQGGTLRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Br)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2BrF9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380759 | |
Record name | 2-bromo-1,3,5-tris(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95606-57-8 | |
Record name | 2-bromo-1,3,5-tris(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-1,3,5-tris(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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